3,4-dimethyl-1,3-thiazole-2-thione

Description

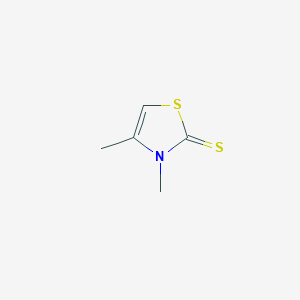

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethyl-1,3-thiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS2/c1-4-3-8-5(7)6(4)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEWVHJVGDKCNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=S)N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201231 | |

| Record name | 2(3H)-Thiazolethione, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5316-79-0 | |

| Record name | 3,4-Dimethyl-2(3H)-thiazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5316-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Thiazolethione, 3,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005316790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC306416 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Thiazolethione, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for 3,4 Dimethyl 1,3 Thiazole 2 Thione and Analogous Structures

Established Synthetic Pathways to 1,3-Thiazole-2-thiones

The construction of the 1,3-thiazole-2-thione scaffold is primarily achieved through cyclization reactions that bring together the necessary carbon, nitrogen, and sulfur atoms. Key starting materials and reaction types define these established pathways.

Cyclization Reactions

Cyclization strategies are fundamental to the synthesis of thiazole-2-thiones, involving the formation of the heterocyclic ring from open-chain precursors.

A well-established method for synthesizing thiazole (B1198619) derivatives involves the use of thiosemicarbazides. tandfonline.commjcce.org.mk Thiosemicarbazone derivatives, formed by the reaction of aldehydes or ketones with thiosemicarbazides, can undergo cyclization with α-haloketones in what is known as the Hantzsch thiazole synthesis. mjcce.org.mkijper.org For instance, the reaction of various aldehydes with 4-methylthiosemicarbazide (B147232) produces thiosemicarbazones, which then react with ethyl-2-chloroacetoacetate to yield the corresponding thiazole derivatives. mjcce.org.mk This approach allows for the introduction of substituents at various positions of the thiazole ring.

Another variation involves a one-pot, four-component reaction. For example, 2-benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester can be reacted with thiosemicarbazide (B42300) and a substituted pyrazole-4-carbaldehyde to form complex thiazole derivatives. ijcce.ac.ir

| Starting Material 1 | Starting Material 2 | Reagent | Product Type | Reference |

| Aldehyde/Ketone | 4-Methylthiosemicarbazide | - | Thiosemicarbazone | mjcce.org.mk |

| Thiosemicarbazone | Ethyl-2-chloroacetoacetate | - | Thiazole derivative | mjcce.org.mk |

| 2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester | Thiosemicarbazide | Substituted pyrazole-4-carbaldehyde | Thiazole derivative | ijcce.ac.ir |

Amino acid derivatives serve as versatile precursors for the synthesis of thiazole-2-thiones. The reaction of β-amino alcohols, derived from amino acids, with carbon disulfide in the presence of a base is a common method for preparing 1,3-thiazolidine-2-thiones. researchgate.net For example, D-phenylalanine can be reduced to the corresponding β-amino alcohol, which is then treated with potassium hydroxide (B78521) and carbon disulfide to yield the thiazolidine-2-thione. researchgate.net

Furthermore, amino acid-based dithiocarbamates can be condensed with various reagents to produce a diverse range of di- and tri-substituted thiazoles. d-nb.info This method highlights the utility of amino acids as chiral building blocks for the synthesis of complex thiazole structures.

Reactions Involving α-Haloketones and Dithiocarbamates

The reaction between α-haloketones and dithiocarbamates is a robust and widely used method for the synthesis of 1,3-thiazole-2-thiones. nih.gov This approach, a variation of the Hantzsch thiazole synthesis, allows for significant diversity in the final products.

The general procedure involves the in-situ formation of a dithiocarbamate (B8719985) salt from a primary amine and carbon disulfide, which then reacts with an α-haloketone. nih.gov For example, primary alkyl, aryl, or heterocyclic amines react with carbon disulfide in the presence of potassium hydroxide to form a potassium dithiocarbamate salt. This intermediate subsequently reacts with an α-haloketone to yield the corresponding thiazole-2-thione derivative. nih.gov Improving the synthesis of N-alkyl-substituted thiazolium precatalysts from primary amines, carbon disulfide, and α-halo ketones can be achieved by isolating the intermediate dithiocarbamates, which often leads to higher yields of the corresponding thiazolethiones. organic-chemistry.org

A study reported the synthesis of various 4-(3-methyl-3-phenylcyclobut-1-yl)-1,3-thiazole-2(3H)-thiones by reacting potassium salts of dithiocarbamates with 2-chloro-1-(3-methyl-3-phenylcyclobutyl)ethanone. journals.co.za This reaction proceeds through a 4-hydroxy-1,3-thiazolidine-2-thione intermediate, which upon heating, eliminates water to form the desired thiazole-2-thione. journals.co.za

| Amine | Reagent 1 | Reagent 2 | Product | Reference |

| Primary amine | Carbon disulfide | α-Haloketone | 1,3-Thiazole-2-thione | nih.gov |

| Primary amine | Carbon disulfide | α-Halo ketone | N-alkyl-substituted thiazolium precatalyst | organic-chemistry.org |

| Potassium dithiocarbamate | 2-Chloro-1-(3-methyl-3-phenylcyclobutyl)ethanone | Heat | 4-(3-Methyl-3-phenylcyclobut-1-yl)-1,3-thiazole-2(3H)-thione | journals.co.za |

Three-component reactions offer an efficient and atom-economical approach to the synthesis of thiazole-2-thiones. These one-pot procedures combine multiple starting materials to rapidly generate molecular complexity.

One such method involves the reaction of chalcones, isothiocyanates, and elemental sulfur in the presence of a base to afford thiazole-2-thiones in good yields. acs.org Another example is the reaction of primary amines, carbon disulfide, and an α-haloketone, often facilitated by a catalyst. nanochemres.org For instance, a nanocomposite catalyst has been used to promote the three-component reaction of carbon disulfide, 2-bromoacetophenone, and a primary amine in ethanol. nanochemres.org

Transformation of Methylene (B1212753) Groups to Thioketone Functionalities

An alternative strategy for the synthesis of thiazole-2-thiones involves the conversion of a methylene group at the C2 position of a pre-existing thiazole or thiazolidine (B150603) ring into a thioketone.

One documented example is the heating of 3-methyl-2,3-dihydro-1,3-benzothiazole (B14681726) with elemental sulfur at high temperatures to yield 3-methyl-1,3-benzothiazole-2(3H)-thione. beilstein-journals.orgbeilstein-journals.org A more recent method describes the use of sulfur monochloride in the presence of a base like 1,4-diazabicyclo[5.4.0]undec-7-ene (DABCO) to achieve this transformation. beilstein-journals.orgbeilstein-journals.org This reaction is proposed to proceed through the addition of a sulfur-containing complex to the activated methylene group, followed by elimination to form the thioketone. beilstein-journals.orgbeilstein-journals.org

Oxidative Conversion Using Sulfur Reagents (e.g., Sulfur Monochloride)

Sulfur monochloride (S₂Cl₂) is a versatile reagent capable of introducing sulfur into organic molecules and can be used for the synthesis of various sulfur-containing heterocycles. beilstein-journals.orgresearchgate.net Its reactivity can be tailored by forming complexes with organic bases, such as 1,4-diazabicyclo[2.2.2]octane (DABCO). beilstein-journals.orgnih.gov

One application of sulfur monochloride is the conversion of an activated methylene group (a CH₂ group adjacent to activating groups) into a thiocarbonyl (C=S) group. beilstein-journals.orgnih.gov This transformation is particularly relevant for the synthesis of thiazole-2-thiones from their corresponding thiazol-2-one precursors or other intermediates with a methylene group at the C2 position. For instance, a method has been described for the conversion of a methylene group to a thioketone by the action of sulfur monochloride in the presence of DABCO. beilstein-journals.orgnih.gov In a specific example involving a related fused thiazole system, 3-methyl-2,3-dihydronaphtho[2,3-d] researchgate.netorganic-chemistry.orgthiazole-4,9-dione was treated with a complex of sulfur monochloride and DABCO in chlorobenzene (B131634) at elevated temperatures to yield the corresponding 3-methyl-2-thioxo-2,3-dihydronaphtho[2,3-d] researchgate.netorganic-chemistry.orgthiazole-4,9-dione in moderate yield (67%). beilstein-journals.org This demonstrates the feasibility of such oxidative thionation.

The proposed mechanism for this conversion involves the addition of the sulfur monochloride-DABCO complex to the activated methylene group, followed by the elimination of a sulfur atom and hydrogen chloride. nih.gov

Table 1: Oxidative Conversion of a Fused Thiazole using Sulfur Monochloride

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 3-Methyl-2,3-dihydronaphtho[2,3-d] researchgate.netorganic-chemistry.orgthiazole-4,9-dione | S₂Cl₂, DABCO, Chlorobenzene, 115°C, 3h | 3-Methyl-2-thioxo-2,3-dihydronaphtho[2,3-d] researchgate.netorganic-chemistry.orgthiazole-4,9-dione | 67% | beilstein-journals.org |

Oxidative Cascade Cyclization Strategies for Thiazole-2-thiones

A novel and efficient method for the construction of thiazole-2-thiones involves an oxidative cascade cyclization of enaminones with elemental sulfur. organic-chemistry.orgnih.gov This strategy is notable for its ability to form two C-S bonds and a C=S bond in a single operation. The reaction is typically promoted by an oxidant, such as tert-butyl peroxybenzoate (TBPB), and proceeds under metal-free conditions. organic-chemistry.orgnih.gov

This approach has been successfully applied to a broad range of enaminone substrates, including N-methyl enaminones, which are direct precursors to N-methylated thiazole-2-thiones. organic-chemistry.org The reaction involves a sequence of C(sp²)-H/C(sp³)-H bond sulfurations, cyclization, and a C(sp³)-H bond thiocarbonylation. organic-chemistry.orgnih.gov Optimal reaction conditions have been identified as using 1,3-dioxolane (B20135) as the solvent and TBPB as the oxidant at 130°C for 3 hours. organic-chemistry.org

The scope of this reaction is extensive, tolerating both electron-donating and electron-withdrawing groups on the enaminone structure. organic-chemistry.org For N-methylated enaminones, this method provides a direct route to N-methyl thiazole-2-thiones in good to excellent yields.

Table 2: Oxidative Cascade Cyclization of N-Substituted Enaminones

| Enaminone Substrate (N-substituted) | Reagents and Conditions | Product | Yield | Reference |

| (E)-4-(methylamino)pent-3-en-2-one | S₈, TBPB, 1,3-dioxolane, 130°C, 3h | 3,4,5-trimethyl-1,3-thiazole-2(3H)-thione | 75% | organic-chemistry.org |

| (E)-3-(methylamino)-1-phenylbut-2-en-1-one | S₈, TBPB, 1,3-dioxolane, 130°C, 3h | 3,5-dimethyl-4-phenyl-1,3-thiazole-2(3H)-thione | 82% | organic-chemistry.org |

Advanced Synthetic Approaches and Process Optimization

To improve efficiency, safety, and scalability, modern synthetic methodologies are increasingly being applied to the synthesis of heterocyclic compounds like 3,4-dimethyl-1,3-thiazole-2-thione.

Application of Continuous Flow Reactors for Synthesis Scale-up

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and ease of scalability. nih.govmdpi.com While a specific continuous flow synthesis for this compound is not explicitly detailed in the reviewed literature, the synthesis of analogous thiazole structures using this technology has been reported, demonstrating its applicability.

For instance, a multistep continuous flow process has been developed for the synthesis of 5-(thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones. nih.gov This process involves an initial Hantzsch thiazole synthesis in a microreactor, followed by in-line deketalization and a subsequent Biginelli three-component reaction in a second reactor. nih.gov The initial thiazole formation step was optimized for various α-bromoketones and thioamides, achieving high yields in short reaction times. nih.gov This showcases the potential for developing a continuous flow process for the synthesis of this compound, likely from N-methylthiourea and chloroacetone, which could offer a safer and more scalable production method.

Table 3: Continuous Flow Synthesis of β-Ketothiazoles

| α-Bromoketone | Thioamide | Conditions | Product | Yield | Reference |

| 2-Bromo-1-(4-methoxyphenyl)ethanone | Thioacetamide | Acetonitrile (B52724)/Water, 100°C, 10 min residence time | 1-(4-(4-Methoxyphenyl)thiazol-2-yl)ethanone | 91% | nih.gov |

| 2-Bromo-1-phenylethanone | Thioacetamide | Acetonitrile/Water, 100°C, 10 min residence time | 1-(4-Phenylthiazol-2-yl)ethanone | 74% | nih.gov |

Microwave-Assisted Synthetic Protocols for Analogous Heterocycles

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. iosrjournals.orgrsc.orgresearchgate.net This technique has been widely applied to the synthesis of various heterocyclic compounds, including thiazoles and thiones.

The synthesis of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives has been reported using microwave irradiation, significantly reducing reaction times. rsc.org Another study describes the microwave-assisted synthesis of 1,3,5-triazinane-2-thiones from N,N'-disubstituted ureas with high yields in just a few minutes. clockss.org These examples highlight the potential of microwave irradiation to facilitate the synthesis of this compound and its analogs, likely providing a more rapid and efficient alternative to conventional heating methods.

Table 4: Microwave-Assisted Synthesis of Thione-Containing Heterocycles

| Reactants | Conditions | Product | Yield | Time | Reference |

| N,N'-disubstituted ureas, Formaldehyde, p-toluidine | Montmorillonite K-10, Microwave | 1,3,5-Triazinane-2-thiones | 80-95% | 4-6 min | clockss.org |

| N-phenylthiourea, Formaldehyde, 3-fluoroaniline | Solvent-free, Microwave | 1,3,5-Triazinane-2-thione derivative | 92-98% | < 2 min | clockss.org |

Catalyst-Free Methods for Related Thione Syntheses

The development of catalyst-free synthetic methods is a significant goal in green chemistry, as it simplifies reaction procedures and reduces chemical waste. Several catalyst-free methods for the synthesis of thione-containing heterocycles have been reported.

A catalyst-free, three-component one-pot synthesis of 2,6-bis(5-substituted-3-aryl-2-thiothiazol-4-yl)pyridine derivatives has been achieved by reacting primary amines, carbon disulfide, and 2-chloro-1,3-dicarbonyl compounds in water. scirp.orgscirp.org This method is environmentally friendly and provides pure products with a facile work-up. scirp.orgscirp.org Another example is the synthesis of thiazole derivatives in glycerin, a recyclable and biodegradable solvent, under catalyst-free conditions. researchgate.net These approaches demonstrate that the synthesis of N-substituted thiazole-2-thiones can be accomplished without the need for a catalyst, potentially offering a more sustainable route to compounds like this compound.

Table 5: Catalyst-Free Synthesis of N-Arylthiazoline-2-thiones

| Primary Amine | 2-Bromo-1,3-dicarbonyl Compound | Conditions | Product | Yield | Reference |

| Aniline | Pyridine-2,6-bis(2-bromo-1-methyl-propane-1,3-dione) | CS₂, Water, Reflux, 6h | Pyridine-2,6-bis(5-benzoyl-3-phenyl-2-thiothiazol-4-yl)pyridine | 81% | scirp.org |

| 4-Chloroaniline | Pyridine-2,6-bis(2-bromo-1-methyl-propane-1,3-dione) | CS₂, Water, Reflux, 6h | Pyridine-2,6-bis(5-benzoyl-3-(4-chlorophenyl)-2-thiothiazol-4-yl)pyridine | 85% | scirp.org |

Structural Elucidation and Conformational Analysis of 3,4 Dimethyl 1,3 Thiazole 2 Thione

X-ray Crystallographic Studies

X-ray crystallography provides the most definitive method for determining the molecular structure of crystalline solids. For 3,4-dimethyl-1,3-thiazole-2-thione, these studies offer a clear picture of its atomic organization, bond parameters, and spatial conformation.

Single Crystal X-ray Diffraction Analysis of Molecular Structure

The molecular structure of this compound has been determined by single crystal X-ray diffraction. The compound, with the chemical formula C₅H₇NS₂, crystallizes in the orthorhombic space group Pna2₁. The unit cell parameters have been recorded at 298 K as a = 7.555(4) Å, b = 7.513(4) Å, and c = 12.003(7) Å, with a cell volume of 681.3(7) ų. cdnsciencepub.com There are four molecules (Z=4) per unit cell. cdnsciencepub.com This analysis provides the fundamental framework for a detailed understanding of the molecule's geometry.

Detailed Analysis of Bond Distances and Angles

The X-ray diffraction data allows for a precise measurement of the bond lengths and angles within the this compound molecule. These parameters show a degree of deviation from values reported for some similar compounds, particularly in the C-S and C-N bonds. cdnsciencepub.com

The distance for the S(1)-C(5) bond is 1.745(17) Å, which aligns well with the expected value for a single S-C(sp²) bond. cdnsciencepub.com In contrast, the C(2)-S(1) and C(2)-S(8) (exocyclic sulfur) bond distances are 1.694(14) Å and 1.708(16) Å, respectively. cdnsciencepub.com These are notably shorter than those found in some related benzothiazoles. cdnsciencepub.com This shortening is likely related to the observed lengthening of the N(3)-C(2) bond, which at 1.349(23) Å, is significantly greater than in comparable structures. cdnsciencepub.com

Table of Selected Bond Distances

| Bond | Length (Å) |

|---|---|

| S(1)-C(2) | 1.694 (14) |

| S(1)-C(5) | 1.745 (17) |

| N(3)-C(2) | 1.349 (23) |

| N(3)-C(4) | 1.401 (18) |

| N(3)-C(7) | 1.474 (20) |

| C(4)-C(5) | 1.343 (22) |

| C(4)-C(6) | 1.491 (25) |

Table of Selected Bond Angles

| Angle | Degree (°) |

|---|---|

| C(5)-S(1)-C(2) | 89.9 (8) |

| C(4)-N(3)-C(2) | 113.6 (13) |

| S(1)-C(2)-N(3) | 110.8 (11) |

| N(3)-C(4)-C(5) | 112.5 (15) |

| S(1)-C(5)-C(4) | 113.1 (12) |

| S(1)-C(2)-S(8) | 125.7 (9) |

Investigation of Intermolecular Interactions (e.g., C-H···N, π-π Stacking)

While the specific crystallographic report on this compound does not detail intermolecular interactions, studies on analogous thiazole (B1198619) and thiadiazole structures reveal common packing motifs. cdnsciencepub.com In many related heterocyclic compounds, weak intermolecular forces such as C–H···N hydrogen bonds and π–π stacking interactions are crucial in stabilizing the crystal lattice. nih.govasianpubs.org

For instance, in the crystal structure of 5-(furan-2-ylmethylidene)thiazolo[3,4-a]benzimidazole-2-thione, adjacent molecules are linked by C—H⋯N interactions and slipped π–π stacking, creating a three-dimensional network. asianpubs.org Similarly, the packing of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole is consolidated by non-classical C—H⋯N hydrogen bonds and π–π stacking. nih.gov Given the planar nature of the thiazole ring and the presence of hydrogen atoms on the methyl groups, it is highly probable that this compound also engages in such C-H···S or C-H···N interactions and potential π-π stacking between the planar rings to form its stable crystal structure.

Spectroscopic Characterization Techniques

Spectroscopic methods are vital for confirming molecular structure, especially in solution, and for understanding the electronic environment of the constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

The ¹³C NMR spectrum of this compound has been reported and analyzed as part of a broader study on 4-thiazoline-2-thiones. The data confirms the thione tautomer as the predominant form in solution. cdnsciencepub.com The chemical shift of the thione carbon (C=S) is a key indicator; in the N-methyl derivative (3-methyl-4-thiazoline-2-thione), it appears at 187.1 ppm, which is characteristic for a thione and distinct from the S-methyl isomer's C-2 signal at 166.4 ppm. cdnsciencepub.com

The chemical shifts for this compound in CDCl₃ are consistent with this pattern. The methyl group at the C-4 position causes a notable downfield shift (α-effect) on C-4 and an upfield shift (β-effect) on C-5, which is typical for methyl substitution in thiazole and thiophene (B33073) rings. cdnsciencepub.com

Table of ¹³C NMR Chemical Shifts

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-2 (C=S) | 187.1 |

| C-4 | 123.4 |

| C-5 | 109.9 |

| N-CH₃ | 34.1 |

Data from a study on 4-thiazoline-2-thiones, specifically for the 3,4-dimethyl derivative. cdnsciencepub.com

While specific experimental ¹H NMR data for this compound is not detailed in the surveyed literature, the expected spectrum can be predicted based on its structure. It would feature three distinct singlets: one for the proton on the C-5 position of the thiazole ring, and two separate singlets for the protons of the N-methyl and C-4-methyl groups. In related 4-substituted 1,3-thiazole-2(3H)-thiones, the proton at the C-5 position typically appears as a singlet around δ 6.0-6.5 ppm. journals.co.za

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound and related thiazole-2-thione derivatives exhibits characteristic absorption bands that confirm its structure.

Key vibrational modes for the 1,3-thiazole-2(3H)-thione ring are consistently observed in the spectra of related compounds. For instance, the [NC(=S)S-] functional group gives rise to distinct bands. In a series of 3- and 4-substituted 1,3-thiazole-2(3H)-thiones, these bands appear in the regions of 1338-1355 cm⁻¹ and 1278-1303 cm⁻¹. ajol.info Another characteristic absorption for the 1,3-thiazole-2(3H)-thione ring is found around 1570-1602 cm⁻¹. ajol.info The C=S stretching vibration is also a key indicator, with a band appearing around 1011-1134 cm⁻¹. ajol.info

In a study of related 5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(substituted)-2,3-dihydro-1,3,4-thiadiazole-2-thiones, a characteristic C=S absorption band was identified at approximately 1070 cm⁻¹. acgpubs.org Similarly, for 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione derivatives, the C=S thione group shows a characteristic signal around 1330 cm⁻¹. tubitak.gov.tr

The table below summarizes the characteristic IR absorption bands for the thiazole-2-thione ring and related structures, providing a reference for the expected vibrational frequencies in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound and its derivatives is characterized by absorption bands that correspond to π → π* and n → π* transitions.

In a study of Rhenium(I) tricarbonyl complexes with a thione ligand, the UV-Vis spectrum of the ligand itself in acetonitrile (B52724) displayed high-energy bands above 300 nm. chemrxiv.org Sequential UV-Vis spectra of a related Re(I) complex showed a blue-shift of the ligand-centered maximum and an isosbestic point at 345 nm during a ligand exchange reaction. chemrxiv.org

For a series of newly synthesized 1,2,4-triazole-3-thiones, the UV-Vis spectra were recorded to elucidate their structures. researchgate.net Similarly, the UV-Vis absorption spectra of o-quinones with heterocyclic fragments, including thiazole, have been analyzed, noting that thiolated o-benzoquinones exhibit a characteristic absorption maximum around 490 nm due to intramolecular charge transfer. researchgate.net

The photophysical properties of a Re(I) N-heterocyclic carbene complex with a thiazol-2-ylidene ligand showed an emission profile with a maximum at 498 nm at 77 K, typical of a metal-to-ligand charge transfer (³MLCT) band. chemrxiv.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound and related heterocyclic compounds, mass spectrometry confirms the molecular formula and provides insights into the stability of the molecular ion and its fragments.

In the analysis of various thiazole and thiadiazole derivatives, the molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) is typically observed, confirming the molecular weight of the synthesized compounds. acgpubs.orgbeilstein-journals.orgsemanticscholar.org For example, in the mass spectrum of 5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-3-[(4-phenylpiperazino)methyl]-2,3-dihydro-1,3,4-thiadiazole-2-thione, the molecular ion peak was observed at m/z 449 (M+). acgpubs.org Similarly, for (E)-Ethyl 2-(2-(4-hydroxybenzylidene)hydrazono)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate, the mass spectrum showed an (M+1)+ peak at m/z 320.02. semanticscholar.org

The fragmentation patterns observed in the mass spectra can also provide structural information. For instance, the mass spectrum of a synthesized 1,3,4-thiadiazole (B1197879) derivative revealed a molecular ion peak at m/z 458. sapub.org

The table below provides examples of mass spectrometry data for related heterocyclic compounds.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. While this compound itself is not a radical, ESR spectroscopy has been employed to study radical species generated from related thiazole-2-thione derivatives.

In a study of N-hydroxy-4-(4-chlorophenyl)thiazole-2(3H)-thione, irradiation of the compound led to the release of hydroxyl radicals. nih.govresearchgate.netconsensus.app These radicals were detected by spin trapping with 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), followed by ESR spectroscopy. nih.govresearchgate.netconsensus.app This application demonstrates the utility of ESR in investigating the photochemical reactivity and radical-generating potential of thiazole-2-thione derivatives. The technique has also been used to study the absolute rate of reaction of ketyl radicals with a spin trap using flash photolysis electron paramagnetic resonance. acs.org

Computational Chemistry and Theoretical Investigations of 3,4 Dimethyl 1,3 Thiazole 2 Thione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For 3,4-dimethyl-1,3-thiazole-2-thione, DFT calculations, particularly using the B3LYP functional, have been instrumental in providing a detailed picture of its molecular and electronic landscape. nih.gov

Geometry Optimization and Validation against Experimental Structures

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For derivatives of thiazole-2-thione, DFT calculations have been employed to predict bond lengths and angles. These theoretical values are then often compared with experimental data obtained from techniques like X-ray crystallography to validate the accuracy of the computational model. Studies on similar thiazole-containing structures have shown a good correlation between the DFT-optimized geometry and experimental results, indicating minimal steric strain within the molecule. iucr.orgresearchgate.net

Table 1: Selected Optimized Geometrical Parameters for Thiazole (B1198619) Derivatives

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-S (in ring) | ~1.74 | |

| C=S (exocyclic) | ~1.61 | |

| C-N | ~1.38 | |

| C=C | ~1.35 | |

| N-C-S | ~110-115 | |

| C-S-C | ~90-95 | |

| C-N-C | ~110-115 |

Note: The values presented are approximate and derived from studies on analogous thiazole structures. Specific values for this compound would require dedicated calculations.

Electronic Structure Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.goviucr.org

In thiazole derivatives, the HOMO and LUMO are typically spread across the entire molecular system, with significant contributions from the thiazole ring. semanticscholar.org A smaller HOMO-LUMO gap suggests higher reactivity and a greater ease of intramolecular charge transfer. nih.gov For a related thiazole derivative, the HOMO and LUMO energies were calculated to be -6.9947 eV and -2.3043 eV, respectively. nih.gov

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Thiazole Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.9947 nih.gov |

| ELUMO | -2.3043 nih.gov |

| ΔE (HOMO-LUMO Gap) | 4.6904 |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In MEP maps, red and yellow areas typically indicate negative potential (electron-rich), while blue areas signify positive potential (electron-poor). For thiazole derivatives, the MEP analysis reveals the most reactive sites for both electrophilic and nucleophilic attacks. iucr.orgresearchgate.net The sulfur and nitrogen atoms of the thiazole ring are often identified as electron-rich centers. researchgate.net

Prediction and Simulation of Spectroscopic Properties (UV-Vis, NMR)

Computational methods can predict and simulate various spectroscopic properties, offering valuable insights that complement experimental data. Time-dependent DFT (TD-DFT) is commonly used to simulate UV-Vis absorption spectra, predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. nih.gov For instance, in a study of a similar thiazole compound, TD-DFT calculations predicted absorption bands that were in good agreement with experimental observations, attributing them to specific molecular orbital transitions. nih.gov

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. dergipark.org.tr These theoretical predictions can aid in the assignment of signals in experimental ¹H and ¹³C NMR spectra. nih.govmedipol.edu.tr

Calculation of Chemical Reactivity Descriptors

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), and chemical softness (S). Electronegativity describes a molecule's ability to attract electrons, while chemical hardness and softness are measures of its resistance to changes in its electron distribution. semanticscholar.org These descriptors provide a quantitative measure of the molecule's stability and reactivity. semanticscholar.org A higher electronegativity value indicates a stronger ability to attract electrons. semanticscholar.org Soft molecules, characterized by a small HOMO-LUMO gap, are generally more reactive than hard molecules. semanticscholar.org

Quantum Chemical Calculations for Thermochemical Properties

Quantum chemical calculations offer a powerful approach to determine the thermochemical properties of molecules, such as their enthalpies of formation, without the need for direct experimental measurement. These methods are particularly valuable for compounds where experimental data is scarce.

High-level ab initio methods, such as the G3 theory, and composite methods are frequently employed for the accurate calculation of gas-phase enthalpies of formation. For instance, studies on related heterocyclic compounds like 3H-1,3-benzoxazole-2-thione and 3H-1,3-benzothiazole-2-thione have demonstrated excellent agreement between G3-calculated and experimentally determined enthalpies of formation. researchgate.net The G3-calculated gas-phase enthalpies of formation for these compounds were found to be 42.0 ± 2.7 kJ·mol⁻¹ and 205.5 ± 3.8 kJ·mol⁻¹, respectively, closely matching the experimental values obtained from combustion and sublimation enthalpy measurements. researchgate.net

Similarly, for 1,3-thiazolidine-2-thione, the gas-phase enthalpy of formation was experimentally determined to be 97.1 ± 4.0 kJ·mol⁻¹. researchgate.net Computational approaches, such as those used for related sulfur-containing heterocycles, can be applied to this compound to predict its thermochemical stability. These calculations typically involve geometry optimization followed by the computation of the total electronic energy, which is then used in conjunction with isodesmic or atomization reactions to derive the enthalpy of formation.

The following table presents a summary of experimental and calculated gas-phase enthalpies of formation for related thione compounds, illustrating the reliability of the computational methods that could be applied to this compound.

| Compound | Experimental ΔfH° (gas, 298.15 K) (kJ·mol⁻¹) | Calculated ΔfH° (gas, 298.15 K) (kJ·mol⁻¹) | Method |

| 3H-1,3-Benzoxazole-2-thione | 42.0 ± 2.7 | - | G3 |

| 3H-1,3-Benzothiazole-2-thione | 205.5 ± 3.8 | - | G3 |

| 1,3-Thiazolidine-2-thione | 97.1 ± 4.0 | - | - |

Data sourced from studies on related heterocyclic systems. researchgate.net

Molecular Modeling for Reaction Mechanism Prediction and Elucidation

Molecular modeling, particularly using Density Functional Theory (DFT), is a cornerstone for predicting and elucidating the mechanisms of chemical reactions. For this compound, these computational techniques can map out potential energy surfaces for various transformations, identify transition states, and determine activation energies, thereby providing a detailed understanding of its reactivity.

While specific mechanistic studies on this compound are not extensively documented, research on related thiazole-2-thione systems offers a framework for predicting its behavior. For example, thiazole-2-thiones are known to participate in cycloaddition reactions. bohrium.comresearchgate.net Theoretical studies on the [4+1] and [4+2] cycloaddition reactions of a thiazole-2-thione-based 1,4-diphosphinine (B3257505) have been conducted, revealing the energetic profiles and the influence of different dienophiles on the reaction pathways. bohrium.comresearchgate.net Such computational investigations can be extended to predict the feasibility and stereochemical outcomes of similar reactions involving this compound with various reactants.

Furthermore, the reactivity of the thione functionality can be explored. For instance, the conversion of a thiazole to a thiazole-2-thione by the action of elemental sulfur has been reported, a process that can be modeled to understand the underlying mechanism and energetics. beilstein-journals.org The reaction of N-substituted 2-(methylamino)anthracene-1,4-diones with sulfur monochloride and a base leads to the formation of thiazole-2-thiones, with the proposed mechanism involving the transformation of a methyl group into the thioketone. beilstein-journals.org

DFT calculations can also elucidate the frontier molecular orbitals (HOMO and LUMO) of this compound, which are crucial for predicting its reactivity in various chemical reactions. The distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack. For instance, in a study of thiazoline-2-thione derivatives, the HOMO orbitals were found to be predominantly located on the thiazole group and the thione, suggesting these are key regions for interactions. mdpi.com

The following table outlines potential reactions of this compound that could be investigated using molecular modeling, based on the reactivity of analogous compounds.

| Reaction Type | Reactants | Predicted Products | Computational Method |

| [4+2] Cycloaddition | Dienophiles (e.g., alkynes, alkenes) | Bicyclic adducts | DFT (e.g., B3LYP) |

| Thionation | Sulfurizing agents | - | DFT, ab initio |

| Electrophilic Substitution | Electrophiles | Substituted thiazole derivatives | DFT |

| Nucleophilic Addition | Nucleophiles | Adducts at the C=S bond | DFT |

This table is illustrative of the types of mechanistic studies that can be performed based on the known chemistry of related thiazole-2-thiones. bohrium.comresearchgate.netbeilstein-journals.org

Advanced Academic Applications of 3,4 Dimethyl 1,3 Thiazole 2 Thione and Analogues

Applications in Sophisticated Organic Synthesis beyond Core Ring Formation

The 3,4-dimethyl-1,3-thiazole-2-thione scaffold and its analogues serve as versatile intermediates in the synthesis of more complex molecular architectures. Their inherent reactivity allows for a range of chemical transformations, extending beyond the initial formation of the thiazole (B1198619) ring itself.

One notable application involves the use of thiazole-2-thione derivatives in oxidative cascade cyclization reactions. For instance, a novel method for synthesizing a variety of thiazole-2-thiones has been developed using enaminones and elemental sulfur. organic-chemistry.org This process, promoted by tert-butyl peroxybenzoate (TBPB), facilitates the formation of two carbon-sulfur bonds and a carbon-sulfur double bond in a single step. organic-chemistry.org This efficient, metal-free approach demonstrates broad functional group tolerance, enabling the synthesis of thiazole-2-thiones with diverse substitutions in moderate to excellent yields. organic-chemistry.org The reaction is scalable and proceeds through a proposed mechanism involving a sulfurated imine ion and subsequent intramolecular cyclization and oxidation steps. organic-chemistry.org

Furthermore, thiazole-2-thione derivatives are employed in the construction of fused heterocyclic systems. For example, backbone-substituted thiazol-2-thiones have been utilized in a stepwise reaction to create tricyclic 1,4-dihydro-1,4-diphosphinines. bohrium.com The resulting fused systems can undergo further oxidation reactions to yield bis(P-oxides), bis(P-sulfides), and bis(P-selenides), showcasing the utility of the thiazole-2-thione core in building complex, phosphorus-containing heterocyclic structures. bohrium.com

Contributions to Materials Science Research

The unique electronic and physical properties of this compound and its analogues make them valuable components in the development of advanced materials.

Development of Dyes and Optoelectronic Materials (e.g., Azo Dyes)

Thiazole-based compounds are integral to the development of novel dyes. Azo dyes derived from 1,3,4-thiadiazoles, which share a core heterocyclic structure, have been synthesized and shown to exhibit interesting spectroscopic properties. mdpi.comnih.govresearchgate.net The synthesis typically involves a diazotization-coupling sequence, and the resulting dyes display a range of colors depending on the substituents. mdpi.comnih.gov For instance, the introduction of an acyl, carboxy, carbalkoxy, or carbonamide group in the 5-position of the thiazole radical in certain azo dyes can lead to a significant bathochromic shift, resulting in deeper color shades. google.com This is particularly noteworthy as similar substitutions in analogous benzothiazole-azo dyes can have the opposite effect. google.com

The exploration of these chromophoric systems extends to their potential in optoelectronic applications. For example, poly(thiazole-2-thione)s have been synthesized through a multicomponent polymerization of elemental sulfur, dichalcones, and diisocyanides. acs.org These polymers exhibit high molecular weights, good solubility, and high thermal stability, along with high light refractive indices, making them promising candidates for various optical and electronic materials. acs.org

Functional Additives in Polymer and Battery Technologies (e.g., Viscosity Stabilizers, Electrode Additives)

In polymer science, thiazole-2-thione derivatives are being explored as functional building blocks. The aforementioned multicomponent polymerization to form poly(thiazole-2-thione)s highlights a sustainable approach to creating novel sulfur-containing polymers. acs.org These polymers, derived directly from elemental sulfur, possess unique heterocyclic structures that impart desirable properties such as high thermal stability and solubility. acs.org

In the realm of battery technology, organosulfur materials based on thiadiazole derivatives are being investigated as sustainable alternatives to conventional cathode materials. osti.gov Specifically, 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMCT)-based polymers have been revisited for their potential in rechargeable metal-sulfur batteries. osti.gov These materials have shown improved long-term cyclability compared to traditional sulfur cathodes. osti.gov The stability is attributed to the ability of the discharge product to strongly bind with polysulfides, preventing their dissolution and shuttling within the electrolyte—a critical issue in sulfur battery performance. osti.gov This finding opens avenues for exploring other organic materials with inherent polysulfide sequestering capabilities for next-generation energy storage.

Lubricant Formulations

Thiadiazole derivatives have found application as additives in lubricating oils. Derivatives of 1,3,4-thiadiazole (B1197879), for instance, have been studied for their tribological properties, acting as anti-wear and extreme pressure additives. um.edu.my Certain monohydrocarbyl-substituted dimercaptothiadiazole derivatives have been shown to enhance the gear scuffing resistance of lubricating compositions, even at low sulfur concentrations. epo.org Additionally, some functionalized imidazoles and triazoles, which are structurally related to thiazoles, have been tested as antioxidant additives in industrial lubricating oils, demonstrating the potential of these heterocyclic systems to improve the stability and performance of lubricants. researchgate.net Dendrimers based on 1,3,4-thiadiazole have also been synthesized and evaluated as anti-wear additives in various oils. researchgate.net

Agrochemical Research and Development

The biological activity of thiazole derivatives has led to their investigation in the field of agrochemicals, particularly as fungicides.

Fungicidal Potentials

A significant body of research focuses on the synthesis and evaluation of thiazole derivatives for their fungicidal properties. Various studies have shown that compounds incorporating the thiazole ring exhibit activity against a range of plant pathogenic fungi. acs.orgresearchcommons.orgmdpi.comekb.eg For example, novel piperidyl thiazole derivatives containing oxime ether or oxime ester moieties have been designed and synthesized, showing moderate to good antifungal activities against pathogens like Phytophthora capsici, Pseudoperonospora cubensis, and Phytophthora infestans. acs.org

Structure-activity relationship (SAR) studies have been conducted to optimize the fungicidal efficacy of these compounds. For instance, in a series of simple structural 1,3-thiazolidine-2-thione derivatives, it was found that N-acyl substitution and the presence of a 4-alkyl substituent can enhance antifungal activity. researchgate.net Specific compounds, such as 4-isopropyl-N-propionylthiazoldine-2-thione and 4-isobutyl-N-propionylthiazoldine-2-thione, have demonstrated excellent activity against fungi like Botrytis cinerea, Gibberella zeae, and Rhizoctonia solani. researchgate.net

Furthermore, phenylthiazole derivatives containing a 1,3,4-thiadiazole thione moiety have been synthesized and evaluated for their antifungal activity against several phytopathogenic fungi, with many of the target compounds displaying moderate to excellent results. mdpi.com The fungicidal potential of these compounds is a promising area of research for the development of new and effective crop protection agents.

Herbicidal Activities

Thiazole derivatives have been investigated for their potential as herbicides, with research indicating that the thiazole ring is a crucial component for their phytotoxic activity. While specific data on this compound is not extensively documented in publicly available research, studies on analogous compounds provide insight into their herbicidal potential.

Research into 3-aryl-thiazolin-2-thione derivatives has demonstrated their effectiveness against various plant species. sioc-journal.cn These compounds have shown inhibitory effects on the root growth of both dicotyledonous (Rape) and monocotyledonous (Barnyard grass) plants. sioc-journal.cn The mechanism of action for some herbicidal thiazole derivatives involves the inhibition of photosystem II (PS II) electron transportation, a critical process in photosynthesis. arkat-usa.org

Further studies have explored the herbicidal effects of pyrazole (B372694) derivatives containing a 1,3,4-thiadiazole moiety, a related sulfur-containing heterocycle. Certain compounds in this class exhibited significant herbicidal activity against dicotyledons like Brassica campestris and Raphanus sativus, with high inhibition rates for both root and stalk growth at a concentration of 100 ppm. hep.com.cn Similarly, novel 1,3,4-thiadiazole sulfourea derivatives have shown broad-spectrum herbicidal activity in pre- and post-emergence applications. sioc-journal.cn

The following table summarizes the herbicidal activity of selected thiazole analogues.

| Compound/Analogue | Target Weed(s) | Application | Efficacy |

| 3-Aryl-thiazolin-2-thione derivatives | Rape, Barnyard grass | Not specified | Good herbicidal activity against roots sioc-journal.cn |

| Pyrazole derivatives with 1,3,4-thiadiazole | Brassica campestris, Raphanus sativus | Not specified | 80-90% inhibition at 100 ppm hep.com.cn |

| 1,3,4-Thiadiazole sulfourea derivatives | Echinochloa crusgalli, Setaira viridis | Pre- and post-emergence | 90-100% inhibition at 200 g ai/ha sioc-journal.cn |

Interactive Data Table: Herbicidal Activity of Thiazole Analogues

Note: The data presented below is for analogues of this compound, as specific data for this compound was not found.

| Compound Class | Target Weed | Efficacy | Source |

| 3-Aryl-thiazolin-2-thione | Rape | Good root inhibition | sioc-journal.cn |

| 3-Aryl-thiazolin-2-thione | Barnyard grass | Good root inhibition | sioc-journal.cn |

| Pyrazole-1,3,4-thiadiazole | Brassica campestris | 90% root inhibition at 100 ppm | hep.com.cn |

| Pyrazole-1,3,4-thiadiazole | Raphanus sativus | 80-90% stalk inhibition at 100 ppm | hep.com.cn |

| 1,3,4-Thiadiazole sulfourea | Echinochloa crusgalli | 90% inhibition (pre-emergence) | sioc-journal.cn |

Nematicidal Applications

The nematicidal properties of 1,3-thiazole-2(3H)-thione derivatives have been recognized as a potential avenue for crop protection. ajol.inforesearchgate.net Research has focused on the synthesis and evaluation of various analogues to identify potent nematicidal agents.

A study on novel azabicyclo derivatives containing a thiazole moiety demonstrated significant nematicidal activity against the pine-wood nematode, Bursaphelenchus xylophilus. tandfonline.comresearchgate.netfigshare.com Several of the synthesized compounds exhibited high mortality rates at a concentration of 40 mg/L. tandfonline.comresearchgate.netfigshare.com For instance, 2-((8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy)-4-(4-chlorophenyl)thiazole and 2-((8-methyl-8-azabicyclo[3.2.1]octan-3-yl)thio)-4-(4-chlorophenyl)thiazole showed over 90% mortality. tandfonline.comfigshare.com

Furthermore, derivatives of 1,2,3-benzotriazin-4-one incorporating a 4,5-dihydrothiazole-2-thiol component have shown good control efficacy against the cucumber root-knot nematode, Meloidogyne incognita, in vivo at a concentration of 10.0 mg L−1. figshare.com

The following table presents data on the nematicidal activity of selected thiazole analogues.

| Compound/Analogue | Target Nematode | Concentration | Mortality/Inhibition |

| 2-((8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy)-4-(4-chlorophenyl)thiazole | Bursaphelenchus xylophilus | 40 mg/L | >90% tandfonline.comfigshare.com |

| 2-((8-methyl-8-azabicyclo[3.2.1]octan-3-yl)thio)-4-phenylthiazole | Bursaphelenchus xylophilus | 40 mg/L | >90% tandfonline.comfigshare.com |

| 2-((8-methyl-8-azabicyclo[3.2.1]octan-3-yl)thio)-4-(4-chlorophenyl)thiazole | Bursaphelenchus xylophilus | 40 mg/L | >90% tandfonline.comfigshare.com |

| 7-chloro-3-(3-((4,5-dihydrothiazol-2-yl)thio)propyl)benzo[d] arkat-usa.orgCurrent time information in Bangalore, IN.researchgate.nettriazin-4(3H)-one | Meloidogyne incognita | 1.0 mg L−1 | 68.3% inhibition figshare.com |

Interactive Data Table: Nematicidal Activity of Thiazole Analogues

Note: The data presented below is for analogues of this compound, as specific data for this compound was not found.

| Compound Analogue | Target Nematode | Concentration (mg/L) | Mortality/Inhibition (%) | Source |

| Azabicyclo-thiazole ether | Bursaphelenchus xylophilus | 40 | >90 | tandfonline.comfigshare.com |

| Azabicyclo-thiazole thioether | Bursaphelenchus xylophilus | 40 | >90 | tandfonline.comfigshare.com |

| Benzotriazinone-dihydrothiazole | Meloidogyne incognita | 1.0 | 68.3 | figshare.com |

Insecticidal Properties

Thiazole derivatives have been identified as promising candidates for the development of new insecticides. nih.gov The core thiazole structure is present in commercial insecticides like thiamethoxam, which is effective against a wide range of agricultural pests. nih.gov

Research into novel N-pyridylpyrazole derivatives containing a thiazole moiety has shown significant insecticidal activity against lepidopteran pests such as Plutella xylostella (diamondback moth), Spodoptera exigua (beet armyworm), and Spodoptera frugiperda (fall armyworm). mdpi.com Several compounds in this series exhibited mortality rates close to 100% at a concentration of 100 mg/L, with some demonstrating LC50 values comparable to the commercial insecticide indoxacarb. mdpi.com

Another study focused on sulfonamide thiazole derivatives as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis. acs.org Certain compounds from this research displayed potent toxic effects, with low LC50 values. acs.org

The following table summarizes the insecticidal activity of selected thiazole analogues.

| Compound/Analogue | Target Insect | Parameter | Value (mg/L) |

| N-pyridylpyrazole-thiazole derivative (7g) | Plutella xylostella | LC50 | 5.32 mdpi.com |

| N-pyridylpyrazole-thiazole derivative (7g) | Spodoptera exigua | LC50 | 6.75 mdpi.com |

| N-pyridylpyrazole-thiazole derivative (7g) | Spodoptera frugiperda | LC50 | 7.64 mdpi.com |

| Sulfonamide-thiazole derivative (16a) | Spodoptera littoralis | LC50 | 49.04 acs.org |

Interactive Data Table: Insecticidal Activity of Thiazole Analogues

Note: The data presented below is for analogues of this compound, as specific data for this compound was not found.

| Compound Analogue | Target Insect | LC50 (mg/L) | Source |

| N-pyridylpyrazole-thiazole (7g) | Plutella xylostella | 5.32 | mdpi.com |

| N-pyridylpyrazole-thiazole (7g) | Spodoptera exigua | 6.75 | mdpi.com |

| N-pyridylpyrazole-thiazole (7g) | Spodoptera frugiperda | 7.64 | mdpi.com |

| Sulfonamide-thiazole (16a) | Spodoptera littoralis | 49.04 | acs.org |

Radiochemistry Applications

The field of radiochemistry has found applications for 1,3-thiazole-2-thiones and their derivatives. ajol.inforesearchgate.net These compounds serve as precursors in the synthesis of radiolabeled molecules for use in medical imaging techniques like Positron Emission Tomography (PET). The ability to incorporate radioisotopes, such as Fluorine-18 (¹⁸F), into the thiazole structure allows for the development of targeted radiotracers. nih.gov

One area of research involves the radiosynthesis of ¹⁸F-labeled thiol-reactive prosthetic groups. nih.gov These groups can then be conjugated to biomolecules, such as peptides, to create specific imaging agents for conditions like insulinoma. nih.gov The development of such radiotracers is crucial for advancing diagnostic imaging in oncology and other diseases. nih.gov

Photographic Processes

Derivatives of 1,3-thiazole-2(3H)-thione have a history of use in photographic technology. ajol.inforesearchgate.net They have been employed as components in photographic emulsions, where they can function as stabilizers. The addition of such heterocyclic compounds can help maintain the optimal sensitivity of the emulsion and prevent fogging, thereby ensuring the quality and stability of the photographic material over time.

An exploration into the chemical compound this compound reveals significant potential for future research and development across various scientific disciplines. While the existing body of knowledge on this specific molecule is nascent, its structural components—a substituted thiazole ring and a thione group—place it within a class of compounds known for diverse reactivity and application. This article outlines promising future research directions and unexplored avenues, focusing on synthetic methodologies, reaction mechanisms, coordination chemistry, materials science, and biological interactions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,4-dimethyl-1,3-thiazole-2-thione, and what are their limitations?

- Methodological Answer : The compound can be synthesized via cyclization of α-haloketones (e.g., chloroacetone) with ammonium dithiocarbamate or through aziridine ring-opening reactions with carbon disulfide . However, these methods often require toxic reagents (e.g., CS₂), extended reaction times, or produce low yields. Optimization strategies include solvent selection (e.g., ethanol for improved solubility) and catalyst screening. Analytical validation via TLC and is critical to confirm purity and structure .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Key techniques include:

- Spectroscopy : to confirm substituent positions and hydrogen bonding (e.g., NH–S interactions) .

- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal structures, though challenges arise with twinning or low-resolution data .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized while minimizing side reactions?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary temperature, solvent polarity, and stoichiometry. For example, using DMF as a polar aprotic solvent accelerates cyclization but may require inert atmospheres to prevent oxidation .

- Catalysis : Transition-metal catalysts (e.g., CuI) improve regioselectivity in thiazole ring formation .

- Workflow : Monitor intermediates via in-situ IR spectroscopy to identify kinetic bottlenecks .

Q. What computational methods are suitable for predicting the reactivity and bioactivity of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic attack sites .

- Molecular Docking : Use AutoDock Vina to simulate binding affinities with biological targets (e.g., enzymes like cytochrome P450). Validate with in vitro assays .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How can conflicting bioactivity data across studies be resolved?

- Methodological Answer : Contradictions often arise from:

- Experimental variables : Differences in cell lines (e.g., HeLa vs. HEK293) or assay conditions (e.g., pH, incubation time). Standardize protocols using guidelines like OECD 423 .

- Compound purity : Verify via HPLC (>95% purity) and quantify degradation products (e.g., sulfoxide derivatives) .

- Orthogonal assays : Combine enzymatic inhibition studies with phenotypic screening (e.g., bacterial growth kinetics) .

Q. What challenges arise in crystallographic analysis of this compound complexes, and how are they addressed?

- Methodological Answer :

- Twinning : Use SHELXD for dual-space methods to deconvolute overlapping reflections .

- Disorder : Apply restraints in SHELXL to model flexible substituents (e.g., methyl groups) .

- Low-resolution data : Employ charge-flipping algorithms in OLEX2 for phase extension .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.